Peonidin

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Researchers quantifying anthocyanidins face variability from structural differences among the six common dietary anthocyanidins. Peonidin chloride (≥97% HPLC) eliminates this uncertainty. • Use as primary reference standard for HPLC-UV/LC-MS/NMR method validation. • 3′-O-methylation differentiates it from cyanidin, enabling structure-activity relationship studies (e.g., tyrosinase Ka: 4.82×10⁴ L/mol). • Remains stable and blue at pH 8.0, supporting natural blue colorant development. Supplied with certificate of analysis and HPLC chromatogram for immediate method integration.

Molecular Formula C16H13ClO6
Molecular Weight 336.72 g/mol
CAS No. 134-01-0
Cat. No. B192077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeonidin
CAS134-01-0
Synonyms3,4',5,7-Tetrahydroxy-3'-methoxyflavylium chloride
Molecular FormulaC16H13ClO6
Molecular Weight336.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
InChIInChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H
InChIKeyOGBSHLKSHNAPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peonidin: Technical Baseline and Procurement


Peonidin (CAS 134-01-0) is an O-methylated anthocyanidin derived from cyanidin, belonging to the flavylium cation class of flavonoids and serving as a primary plant pigment responsible for purplish-red hues in flowers, fruits, and vegetables [1]. As one of the six most common dietary anthocyanidins—alongside cyanidin, delphinidin, pelargonidin, petunidin, and malvidin—peonidin functions both as a natural pigment and as a bioactive compound with demonstrated antioxidant, anti-inflammatory, and antineoplastic properties in vitro [2]. The compound is commercially available as peonidin chloride (C16H13ClO6, MW 336.72) at analytical standard purities typically ≥97% (HPLC) for quantitative research applications .

Format HPLC-certified analytical standard
Research Fit In vitro antioxidant and anti-inflammatory pathway screening
Use Context Natural pigment and B-ring methoxylation SAR probe

Peonidin: Substitution Risks and Reproducibility


Substituting peonidin with cyanidin, malvidin, or other structurally similar anthocyanidins introduces quantifiable and often overlooked variability across multiple experimental dimensions. A systematic comparative evaluation of the six most common dietary anthocyanidins demonstrated that the number and position of hydroxyl and methoxy groups in the B-ring strongly influence not only color properties but more critically, antioxidant capacity and biological activity outcomes [1]. Specifically, the 3′-O-methylation that distinguishes peonidin from its parent cyanidin alters binding affinities to molecular targets including tyrosinase, cannabinoid receptors, and transport proteins, as well as stability profiles under gastric pH conditions [2][3]. These structural differences translate to measurable divergence in assay performance that cannot be normalized through simple molar equivalency adjustments.

Cyanidin substitution Alters tyrosinase binding and cannabinoid receptor profiles; SAR context may not transfer.
Malvidin / other methoxylated analogs Different B-ring methoxylation patterns produce divergent antioxidant rankings and transport efficiency.
Glycosylated derivatives Glycosylation status changes gastric uptake and antimutagenicity, limiting direct interchangeability.

Peonidin: Comparative Evidence vs. Key Anthocyanidins


Tyrosinase Binding Affinity Comparison

In a head-to-head comparative study evaluating tyrosinase inhibition among three anthocyanins, cyanidin exhibited the strongest inhibitory effect, followed by peonidin, then cyanidin-3-galactoside [1]. Binding affinity analysis via fluorescence spectroscopy yielded association constant (Ka) values that quantify the differential interaction strength [1].

Tyrosinase Binding
Head-to-head
Peonidin Ka4.82 × 10⁴ L/mol Cyanidin Ka6.15 × 10⁴ L/mol
Intermediate binding affinity supports 3′-O-methylation SAR dissection.
pH 7.4, fluorescence quenching, 298 K.
Tyrosinase inhibition Melanogenesis Enzyme kinetics Fluorescence quenching

ORAC Antioxidant Capacity Ranking

A systematic evaluation of 14 anthocyanins using the automated oxygen radical absorbance capacity (ORAC) assay established a quantifiable hierarchy of peroxyl radical scavenging activity [1]. Computational DFT analysis further confirmed this ranking order based on bond dissociation enthalpy calculations [2].

ORAC Antioxidant Rank
Head-to-head
5/6 among tested aglycones
Cyanidin (rank 1) > Malvidin > Aurantinidin > Delphinidin ≥ Peonidin > Pelargonidin
Mid-range antioxidant reference point for dose-response calibration.
Automated ORAC assay, peroxyl radical (AAPH).
Antioxidant capacity ORAC assay Peroxyl radical Structure-activity relationship

Gastric Epithelial Transport and Cellular Uptake

An in vitro gastric transport study using human gastric epithelial NCI-N87 cells at pH 3.0 compared the transport and uptake efficiency of monoglucosylated anthocyanin derivatives with different aglycone structures [1]. Peonidin-3-glucoside and cyanidin-3-glucoside, both bearing B-ring di-substitution, demonstrated the highest transport and uptake among all aglycones tested [1].

Gastric Transport
Head-to-head
2/6 transport & uptake efficiency
Cyanidin-3-glucoside (rank 1) > Peonidin-3-glucoside > Delphinidin > Pelargonidin > Malvidin > Petunidin-3-glucoside
Supports gastric absorption model compound selection.
NCI-N87 cells, pH 3.0, 37°C.
Gastric transport Cellular uptake Bioavailability NCI-N87 model

Cannabinoid Receptor CB2 Affinity

Competitive radioligand binding assays evaluated the affinity of anthocyanidins for human cannabinoid receptors CB1 and CB2 [1]. While cyanidin and delphinidin showed moderate affinity for both receptor subtypes, peonidin exhibited selective CB2 affinity with no significant CB1 binding [1].

CB2 Receptor Affinity
Head-to-head
CB2 Ki = 46.4 μM
CB1 Ki >50 μM (no significant affinity)
CB2-selective binding context; supports cannabinoid pathway studies.
Radioligand binding, human recombinant receptors.
Cannabinoid receptor CB2 binding Radioligand assay Analgesia

Methoxylation Effects on Antimutagenicity and Stability

Comparative antimutagenicity testing of anthocyanins from purple-fleshed sweet potato revealed that cyanidin-type aglycones exhibit stronger antimutagenic activity than peonidin-type aglycones [1]. Deacylation of peonidin-type pigments markedly decreased this activity [1]. Conversely, peonidin demonstrates superior color stability at elevated pH, with isolation as a blue colorant from Ipomoea tricolor, and a caffeyl-acylated buffered formulation has been patented for food coloring applications [2].

Methoxylation Effects
Head-to-head
Antimutagenicity Lower vs. cyanidin-type aglycones; deacylation markedly decreases activity.
Color stability Retains deep blue at pH 8.0, unlike most anthocyanidins that become colorless.
Supports structure-property relationship studies for B-ring methoxylation.
Ames test; pH 2.0-8.0 aqueous buffer.
Antimutagenicity Acylation Stability Color stability

Peonidin: Evidence-Anchored Applications


Analytical Reference Standard and HPLC Validation

Peonidin chloride is commercially available as an analytical standard with HPLC purity ≥97% and assigned absolute purity values for quantitative titration . This enables its use as a primary reference substance for developing and validating HPLC-UV, LC-MS, or NMR methods for anthocyanidin identification and quantification in plant extracts, food products, and biological samples. Multiple vendors supply peonidin chloride with documented certificates of analysis and HPLC chromatograms .

SAR Studies of 3′-O-Methylation

Peonidin (3′-O-methylated) serves as a direct structural comparator to cyanidin (3′-OH) for isolating the contribution of B-ring methoxylation to molecular recognition events. Quantified differences in tyrosinase binding affinity (Ka: cyanidin 6.15×10⁴ L/mol vs. peonidin 4.82×10⁴ L/mol) and cannabinoid receptor subtype selectivity (CB2-selective for peonidin vs. dual CB1/CB2 for cyanidin) provide experimental systems for probing how single methoxyl substitutions alter protein-ligand interactions [1][2].

Gastric Bioavailability and Transport Mechanisms

Peonidin-3-glucoside demonstrates rank-2 transport and cellular uptake efficiency among six major anthocyanidin glycosides in the NCI-N87 human gastric epithelial cell model at pH 3.0, outperforming malvidin, petunidin, delphinidin, and pelargonidin glycosides [3]. This positions peonidin glycosides as optimal candidates for mechanistic studies of gastric anthocyanin absorption, including transporter identification and intracellular metabolism tracing.

Natural Blue Food Colorant Development

Unlike most anthocyanidins that become colorless at alkaline pH, peonidin remains stable and exhibits a deep blue coloration at pH 8.0 [4]. This unique property has been exploited in a patented caffeyl-acylated buffered formulation for food coloring applications [4]. Industrial researchers developing natural blue colorants for pH-neutral or slightly alkaline food matrices (dairy, confectionery, plant-based proteins) may prioritize peonidin derivatives over other anthocyanidins for color stability screening.

Application
Selection Property
Validation Focus
Anthocyanidin quantification by HPLC
Certified analytical standard purity
Method linearity and recovery validation
B-ring methoxylation SAR studies
3′-O-methyl vs. 3′-OH substitution pattern
Binding affinity and receptor selectivity endpoints
Gastric transport mechanism research
Cellular uptake efficiency profile
Transporter identification and pH-dependent uptake
Natural blue colorant screening
Alkaline pH color stability
Color retention at pH ≥7 food matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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